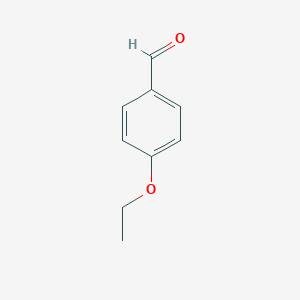

4-Ethoxybenzaldehyde

Descripción general

Descripción

El cimoxanilo es un fungicida foliar con acción protectora y curativa. Es conocido por su actividad de contacto y sistémica local, y también inhibe la esporulación. El cimoxanilo se utiliza comúnmente para controlar Peronosporales, especialmente las especies Peronospora, Phytophthora y Plasmopara. A menudo se utiliza en combinación con fungicidas protectores para mejorar la actividad residual en una gama de cultivos, incluidas vides, lúpulo, patatas, tomates, cucurbitáceas y lechuga .

Métodos De Preparación

El cimoxanilo se puede sintetizar a través de varias rutas químicas. Un método común implica la reacción de isocianato de etilo con 2-ciano-2-metoxiiminoacetamida. Las condiciones de reacción típicamente incluyen el uso de solventes como acetonitrilo o acetato de etilo y pueden requerir catalizadores para facilitar la reacción. Los métodos de producción industrial a menudo implican síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y pureza .

Análisis De Reacciones Químicas

El cimoxanilo se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El cimoxanilo se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de degradación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el cimoxanilo, alterando sus propiedades químicas.

Sustitución: El cimoxanilo puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y otros nucleófilos.

Cocristalización: El cimoxanilo puede formar co-cristales con ácidos orgánicos pequeños, como el ácido succínico y el ácido salicílico, para mejorar su estabilidad química .

Aplicaciones Científicas De Investigación

El cimoxanilo tiene una amplia gama de aplicaciones de investigación científica:

Química: El cimoxanilo se utiliza en estudios relacionados con la estabilidad y la degradación de los fungicidas. Los investigadores exploran sus interacciones químicas y estabilidad en diversas condiciones ambientales.

Biología: El cimoxanilo se estudia por sus efectos sobre los patógenos fúngicos, particularmente su capacidad para inhibir la esporulación y controlar las enfermedades fúngicas en los cultivos.

Medicina: Si bien se utiliza principalmente en la agricultura, el modo de acción del cimoxanilo y sus interacciones con los sistemas biológicos son de interés en la investigación médica, particularmente para comprender sus posibles efectos sobre los organismos no objetivo.

Industria: El cimoxanilo se utiliza ampliamente en la industria agrícola para proteger los cultivos de las enfermedades fúngicas, mejorando así el rendimiento y la calidad de los cultivos .

Mecanismo De Acción

El cimoxanilo ejerce sus efectos al interrumpir la síntesis de ARN mediante la inhibición de la dihidrofolato reductasa (DHFR). Esta enzima es crucial para la síntesis de nucleótidos, que son los bloques de construcción del ARN. Al inhibir la DHFR, el cimoxanilo detiene efectivamente la producción de ARN, lo que lleva a la muerte de las células fúngicas. Este mecanismo implica la interacción directa del cimoxanilo con el sitio activo de la DHFR, lo que se ha confirmado mediante ensayos de acoplamiento molecular y ensayos de actividad in vitro .

Comparación Con Compuestos Similares

El cimoxanilo a menudo se compara con otros fungicidas como el metalaxil y el mefenoxam. Si bien el metalaxil y el mefenoxam también se utilizan para controlar las enfermedades fúngicas, el cimoxanilo es único en su capacidad para inhibir la esporulación y su actividad sistémica local. Además, el cimoxanilo es menos propenso al desarrollo de resistencia en comparación con el metalaxil, lo que lo convierte en una herramienta valiosa en las estrategias de manejo integrado de plagas. Los compuestos similares incluyen:

Metalaxil: Un fungicida fenilamida utilizado para controlar los hongos oomicetos.

Mefenoxam: Un enantiómero más activo del metalaxil, utilizado para fines similares.

Clorothalonil: Un fungicida no sistémico con acción protectora

Las propiedades únicas y la eficacia del cimoxanilo lo convierten en un componente crucial en el manejo de las enfermedades fúngicas en la agricultura.

Propiedades

IUPAC Name |

4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHHJNMASOIRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022251 | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a sweet, floral, anise odour | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

249.00 to 250.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.078-1.084 | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10031-82-0 | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHOXYBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOW1H0F49A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13 - 14 °C | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 4-Ethoxybenzaldehyde?

A1: this compound has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. Key spectroscopic data includes:

- IR: 1681 cm-1 (C=O), 1595 cm-1 (aromatic C=C stretch), 2981 cm-1 (aromatic C-H stretch), 1155 cm-1 (aliphatic C-C stretch), 1036 cm-1 (aromatic C-O stretch), 2825 cm-1 (aliphatic C-H stretch). []

- 1H NMR: δ 9.71 (s, 1H, HC=N-), 7.06-7.91 (m, 8H, Ar-H), 4.10 (q, 2H, OCH2CH3), 1.32 (t, 3H, OCH2CH3). []

- 13C NMR: δ 158.48 (C=N, imino), 158.68 (aromatic C-O), 154.98 and 150.18 (C-N of aromatic pyridine moiety), 121.44 – 137.53 (aromatic carbons), 63.88 (aliphatic C-O), 15.22 (aliphatic C). []

Q2: What is the evidence for C-H···O hydrogen bonds in liquid this compound?

A2: Raman, FTIR, and NMR (13C and 17O) spectroscopy studies provide evidence. Temperature and solvent-dependent changes in the νCO region of vibrational spectra, along with a low magnetic field shift for the carbonyl 17O NMR peak at higher dilutions, strongly suggest C−H···O hydrogen bonds. Further evidence comes from changes in νC-H vibrational modes, 1JCH concentration dependence in NMR spectra, and ab initio calculations. []

Q3: How does this compound behave in different solvents, and how does this relate to its molecular interactions?

A3: Raman spectroscopy studies of this compound in various binary mixtures with polar and nonpolar solvents show that the wavenumber position of the carbonyl stretching vibration doesn't increase linearly with solvent concentration. This non-linearity suggests that molecular interactions, particularly the breaking of self-association of this compound molecules, play a significant role. []

Q4: Can you explain the significance of the two well-resolved components observed in the Raman spectra of this compound's carbonyl stretching vibration?

A4: The two components are attributed to the presence of hydrogen-bonded and free carbonyl groups in this compound. By studying the intensity ratio of these components in different solvents, researchers can gain insights into the dynamics of solute-solvent interactions, specifically those involving hydrogen bonding. []

Q5: How does the structure of this compound influence its vibrational dynamics in the solid state?

A5: Inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations reveal that the intramolecular potential energy barrier for methyl rotation about the O–CH3 bond in this compound is similar to that observed for torsion about saturated C–CH3 bonds. Interestingly, the intermolecular contribution to this barrier may constitute up to one-third of its height. []

Q6: What applications does this compound have in the pharmaceutical and cosmetic industries?

A6: this compound is researched for its anti-inflammatory properties. One study demonstrated its efficacy in reducing facial erythema in a rosacea model, suggesting its potential as a topical anti-inflammatory agent. [, ] It's also investigated for its skin-brightening effects as part of a multi-modal formulation, showing promising results in reducing melanin production and UV-induced hyperpigmentation. []

Q7: Has this compound shown any potential in combating antibiotic resistance?

A7: A study exploring Schiff base derivatives of this compound demonstrated enhanced antimicrobial activity against ceftriaxone-resistant Escherichia coli isolated from urinary tract infections. The synthesized derivative showed significant bacterial growth inhibition, highlighting its potential for combating antibiotic resistance. []

Q8: Are there any known applications of this compound in materials science?

A8: this compound is used as a building block for synthesizing organic NLO (non-linear optical) materials. One such material, 4‐Ethoxybenzaldehyde‐N‐methyl 4‐Stilbazolium Tosylate (EBST), exhibits promising NLO properties and good transparency, making it suitable for applications like optical switching and THz technology. [, ]

Q9: What are some of the analytical methods used to characterize and quantify this compound?

A9: Common analytical techniques used to characterize and quantify this compound include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)